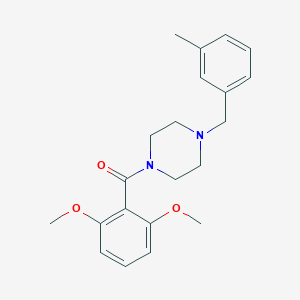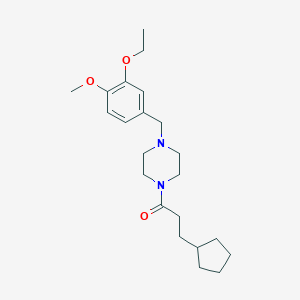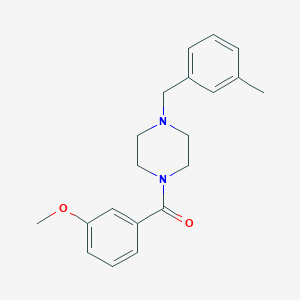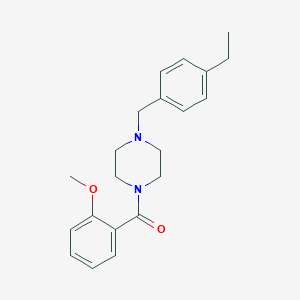![molecular formula C21H23F3N2O3 B247534 1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine, commonly referred to as DTBP, is a novel chemical compound that has gained significant attention in the scientific research community. DTBP is a piperazine derivative that has been synthesized through a number of methods and has been shown to possess unique biochemical and physiological properties. In
作用机制
DTBP has been shown to act as an antagonist at the dopamine D2 receptor, blocking the binding of dopamine to the receptor. This results in a decrease in the activity of neurons that are regulated by dopamine. DTBP has also been shown to have affinity for other receptors, including the serotonin 5-HT1A receptor and the adenosine A1 receptor.
Biochemical and Physiological Effects:
DTBP has been shown to have a number of biochemical and physiological effects. In animal studies, DTBP has been shown to decrease locomotor activity and induce catalepsy, which is a state of immobility. DTBP has also been shown to decrease the release of dopamine in the brain. These effects suggest that DTBP may have potential therapeutic applications in the treatment of disorders that are characterized by an excess of dopamine activity, such as schizophrenia.
实验室实验的优点和局限性
One of the advantages of using DTBP in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation of using DTBP is its high cost, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research on DTBP. One area of research is the development of new drugs that target the dopamine D2 receptor. DTBP may serve as a useful tool in the development of these drugs. Another area of research is the study of the role of DTBP in the regulation of other neurotransmitter systems, such as the serotonin and adenosine systems. Finally, the development of new synthesis methods for DTBP may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, DTBP is a novel chemical compound that has gained significant attention in the scientific research community. Its unique biochemical and physiological properties have made it a useful tool in the study of neurotransmitter receptors and protein-protein interactions. While there are limitations to its use in lab experiments, DTBP has potential therapeutic applications in the treatment of disorders characterized by an excess of dopamine activity. Future research on DTBP may lead to the development of new drugs and a deeper understanding of the role of neurotransmitter systems in the regulation of behavior and cognition.
合成方法
DTBP can be synthesized through a number of methods, including the reaction of 1-(2,3-dimethoxyphenyl)-2-nitroethylene with 2-(trifluoromethyl)benzylamine, followed by reduction with hydrogen gas. Another method involves the reaction of 1-(2,3-dimethoxyphenyl)piperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. These methods have been shown to produce high yields of DTBP with high purity.
科学研究应用
DTBP has been shown to have a number of scientific research applications. One of the most notable applications is in the field of neuroscience, where DTBP has been used as a tool to study the function of the dopamine D2 receptor. DTBP has also been used in the study of other neurotransmitter receptors, including the serotonin 5-HT1A receptor and the adenosine A1 receptor. In addition, DTBP has been used as a ligand in the study of protein-protein interactions and in the development of new drugs.
属性
产品名称 |
1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine |
|---|---|
分子式 |
C21H23F3N2O3 |
分子量 |
408.4 g/mol |
IUPAC 名称 |
(2,3-dimethoxyphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23F3N2O3/c1-28-18-9-5-7-16(19(18)29-2)20(27)26-12-10-25(11-13-26)14-15-6-3-4-8-17(15)21(22,23)24/h3-9H,10-14H2,1-2H3 |
InChI 键 |
DAPYTCMJRSJVOO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
规范 SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)

![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)






